molecular formula C11H11FO B8532829 5-Hydroxy-1-(4-fluorophenyl)-1-pentyne CAS No. 138487-21-5

5-Hydroxy-1-(4-fluorophenyl)-1-pentyne

Cat. No.: B8532829
CAS No.: 138487-21-5
M. Wt: 178.20 g/mol
InChI Key: WVLAMIIPUUZWJF-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-fluorophenyl)-1-pentyne is an alkyne derivative featuring a hydroxyl group at the terminal carbon (position 5) and a 4-fluorophenyl substituent at position 1. Its molecular structure combines the electron-withdrawing fluorine atom with a reactive triple bond, making it a candidate for applications in organic synthesis and materials science.

Properties

CAS No.

138487-21-5

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

5-(4-fluorophenyl)pent-4-yn-1-ol

InChI

InChI=1S/C11H11FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1,3,9H2

InChI Key

WVLAMIIPUUZWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Crystallography

The presence of the 4-fluorophenyl group introduces steric and electronic effects that influence molecular geometry. For example:

  • Nonplanarity in Fluorophenyl-Containing Compounds: In metalloporphyrins with meso-4-fluorophenyl groups, steric repulsion between the fluorophenyl substituents and the macrocycle induces significant distortion from planarity . Similarly, 5-Hydroxy-1-(4-fluorophenyl)-1-pentyne may exhibit nonplanar conformations due to steric interactions between the fluorophenyl group and the alkyne backbone.
  • Crystallographic Behavior : Isostructural compounds like 4-(4-fluorophenyl)-thiazole derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (space group P̄1) with two independent molecules in the asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the main plane . This suggests that 5-Hydroxy-1-(4-fluorophenyl)-1-pentyne may also form similar crystal packing arrangements, influenced by hydrogen bonding from the hydroxyl group.
Table 1: Structural Comparison of Fluorophenyl-Containing Compounds
Compound Substituents Crystal System Planarity Distortion Reference
Target Compound 4-Fluorophenyl, -OH, alkyne Likely triclinic Expected (moderate) -
4-(4-Fluorophenyl)-thiazole Fluorophenyl, triazole Triclinic (P̄1) Yes (one group)
Meso-fluorophenyl porphyrin Fluorophenyl, macrocycle - Severe

Physical and Chemical Properties

  • Solubility: The hydroxyl group enhances polarity, likely increasing solubility in polar solvents (e.g., DMF, ethanol) compared to non-hydroxylated analogs. This aligns with the use of DMF for crystallization in .
  • Thermal Stability : Fluorophenyl groups generally enhance thermal stability due to strong C–F bonds. However, the alkyne’s inherent instability at high temperatures may limit applications without stabilization.

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